3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHYLPHENYL)-3-(PROPAN-2-YL)UREA
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Overview
Description
3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHYLPHENYL)-3-(PROPAN-2-YL)UREA is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, methoxyphenyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHYLPHENYL)-3-(PROPAN-2-YL)UREA typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the oxadiazole core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHYLPHENYL)-3-(PROPAN-2-YL)UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxadiazole ring to its corresponding amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce amines
Scientific Research Applications
3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHYLPHENYL)-3-(PROPAN-2-YL)UREA has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHYLPHENYL)-3-(PROPAN-2-YL)UREA exerts its effects involves interactions with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenyl and methylphenyl groups contribute to the compound’s overall binding affinity and specificity, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: This compound shares the methoxyphenyl group and has similar applications in medicinal chemistry.
4-Methoxyphenyl-1,2-propanediol: Known for its anti-inflammatory properties, this compound also features the methoxyphenyl group and is used in pharmaceutical research.
Uniqueness
3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHYLPHENYL)-3-(PROPAN-2-YL)UREA stands out due to its combination of functional groups, which confer unique chemical and biological properties. The presence of the oxadiazole ring, in particular, distinguishes it from other similar compounds and contributes to its diverse range of applications.
Properties
IUPAC Name |
1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylphenyl)-1-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-14(2)25(21(26)22-18-8-6-5-7-15(18)3)13-19-23-20(24-28-19)16-9-11-17(27-4)12-10-16/h5-12,14H,13H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIXQLNYQRQREW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(CC2=NC(=NO2)C3=CC=C(C=C3)OC)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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